molecular formula C16H9FN2O5 B5848374 N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5848374
M. Wt: 328.25 g/mol
InChI Key: JVHVFNZRXBFQRE-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-derived carboxamide featuring a nitro group at position 6 of the chromene ring and a 3-fluorophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O5/c17-10-2-1-3-11(8-10)18-15(20)13-7-9-6-12(19(22)23)4-5-14(9)24-16(13)21/h1-8H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHVFNZRXBFQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromene core using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted chromene derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, which can be explored through preclinical and clinical studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by the chromene core and functional groups.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target and application. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The nitro group, fluorophenyl group, and carboxamide group can contribute to binding interactions with the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-oxo-2H-chromene-3-carboxamides. Below is a detailed comparison with analogs, emphasizing substituent variations and their implications:

Table 1: Structural and Functional Comparison of Chromene Carboxamides

Compound Name Substituents (Chromene Position) Amide Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide 6-NO₂ 3-Fluorophenyl ~342.28* Potential kinase inhibition, screening candidate
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide 6-Br 2,4-Dimethylphenyl ~386.23 Antimicrobial research, chemical building block
N-(3-Chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-OCH₃ 3-Chloro-2-methylphenyl ~369.81 Solubility studies, agrochemical applications
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6-C₂H₅ (4-oxo chromene) 3-Trifluoromethylphenyl ~377.31 Fluorophore development, enzyme binding studies
N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide 6-NO₂ Indole-ethyl linker ~452.42 High-throughput screening, receptor targeting

*Calculated based on IUPAC formula (C₁₆H₁₀FN₂O₅).

Key Observations

However, nitro groups may also confer toxicity risks, limiting therapeutic utility . Halogenated aromatic rings (e.g., 3-fluorophenyl in the target compound vs. 3-trifluoromethylphenyl in ) increase lipophilicity and metabolic resistance. Fluorinated analogs often exhibit superior pharmacokinetic profiles compared to chlorinated or non-halogenated derivatives .

Chromene Ring Modifications: 6-Methoxy derivatives (e.g., ) show improved solubility in polar solvents compared to nitro- or bromo-substituted analogs but may reduce membrane permeability . 4-Oxo chromenes (e.g., ) exhibit distinct electronic properties due to keto-enol tautomerism, influencing UV-Vis absorption and fluorescence, which is critical for imaging applications .

Amide Side Chain Diversity :

  • Bulky substituents (e.g., 2,4-dimethylphenyl in ) may sterically hinder target binding but enhance selectivity for specific enzymes.
  • Indole-ethyl linkers (e.g., ) introduce conformational flexibility, enabling interactions with deeper hydrophobic pockets in proteins .

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